1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine
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Overview
Description
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine is a fluorinated organic compound characterized by the presence of a trifluoropropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine typically involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyrazole derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with 3,3,3-trifluoropropylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as hydrophobic coatings and high-performance polymers
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
3,3,3-Trifluoropropylamine: Shares the trifluoropropyl group but lacks the pyrazole ring.
3,3,3-Trifluoropropylbenzene: Contains a benzene ring instead of a pyrazole ring.
3,3,3-Trifluoro-1-propanol: Contains a hydroxyl group instead of an amine group
Uniqueness: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine is unique due to the combination of the trifluoropropyl group and the pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its stability, lipophilicity, and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
2-(3,3,3-trifluoropropyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)2-4-12-5(10)1-3-11-12/h1,3H,2,4,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXDXRWOBIASPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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